molecular formula C19H17NO2 B11836187 2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide CAS No. 62369-63-5

2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide

Cat. No.: B11836187
CAS No.: 62369-63-5
M. Wt: 291.3 g/mol
InChI Key: VMBCIGQTVBXSNE-UHFFFAOYSA-N
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Description

2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide is an organic compound that belongs to the class of phenoxyacetamides. This compound features a naphthalene ring, which is a fused pair of benzene rings, attached to a phenoxyacetamide structure. The presence of the naphthalene moiety imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide typically involves the reaction of naphthalen-1-ylmethanol with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Naphthyl)acetamide: Similar structure but lacks the phenoxy group.

    Phenoxyacetamide derivatives: Compounds with different substituents on the phenoxy group.

Uniqueness

2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide is unique due to the presence of both the naphthalene and phenoxyacetamide moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with molecular targets.

Properties

CAS No.

62369-63-5

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

2-[2-(naphthalen-1-ylmethyl)phenoxy]acetamide

InChI

InChI=1S/C19H17NO2/c20-19(21)13-22-18-11-4-2-7-16(18)12-15-9-5-8-14-6-1-3-10-17(14)15/h1-11H,12-13H2,(H2,20,21)

InChI Key

VMBCIGQTVBXSNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3OCC(=O)N

Origin of Product

United States

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